molecular formula C9H14N2O B13253053 2-(6-Methoxypyridin-2-yl)propan-1-amine

2-(6-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B13253053
M. Wt: 166.22 g/mol
InChI Key: SFLIMWKAOLKMGI-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the reaction of 6-methoxypyridine with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where 6-methoxypyridine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(6-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3

InChI Key

SFLIMWKAOLKMGI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=CC=C1)OC

Origin of Product

United States

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